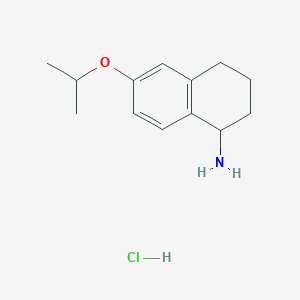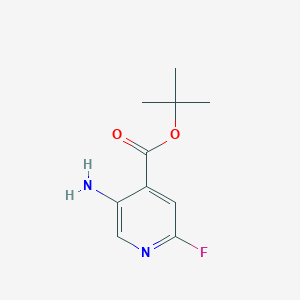![molecular formula C12H20Cl2N2O B15308737 [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride typically involves the reaction of piperidine derivatives with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
化学反应分析
Types of Reactions
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Phenylpiperidine: A derivative of piperidine with a phenyl group attached.
Piperidin-4-ylmethanol: A piperidine derivative with a hydroxymethyl group at the 4-position.
Uniqueness
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride is unique due to its specific structure, which combines a phenylamino group with a piperidin-4-ylmethanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C12H20Cl2N2O |
|---|---|
分子量 |
279.20 g/mol |
IUPAC 名称 |
(4-anilinopiperidin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H |
InChI 键 |
WIYADTPDXTZLRH-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(CO)NC2=CC=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)

![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)




![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)
![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)
